

Sumitomo Chemical Co. Butamifos development history

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The Development of Butamifos: A Technical Overview

An In-depth Guide to the Synthesis, Mechanism of Action, and Toxicological Profile of a Sumitomo Chemical Herbicide

Butamifos, an organophosphate herbicide developed by Sumitomo Chemical Co., stands as a significant compound in the history of weed management. First synthesized in the 1970s, this selective, non-systemic herbicide has been utilized for the control of annual and graminaceous weeds in a variety of crops, including beans, turf, and vegetables.[1] This technical guide provides a comprehensive overview of the development history of **Butamifos**, detailing its physicochemical properties, synthesis, mechanism of action, toxicological profile, and the experimental methodologies employed in its evaluation.

Physicochemical Properties

Butamifos is a chiral molecule, with the technical product typically being a racemic mixture of the (R)- and (S)-isomers.[1][2] Its chemical and physical characteristics are summarized in the table below.



Property	Value	Reference
Chemical Formula	C13H21N2O4PS	[1]
Molar Mass	332.35 g⋅mol ⁻¹	[2]
CAS Number	36335-67-8	
IUPAC Name	(RS)-{O-ethyl O-6-nitro-m-tolyl [(RS)-sec- butyl]phosphoramidothioate}	
Appearance	Liquid	_
Density	1.18 g/cm³ (at 20 °C)	_
Water Solubility	5.5 mg/L (at 20 °C)	
Log P (Octanol-Water Partition Coefficient)	4.71	_
Vapor Pressure	8.3 x 10 ⁻³ Pa (at 20 °C)	_

Synthesis of Butamifos

While specific proprietary details of Sumitomo Chemical's manufacturing process are not publicly available, the general synthesis of **Butamifos** involves a multi-step chemical reaction. The process is based on the reaction of N-[chloro(ethoxy)phosphinothioyl]butan-2-amine with 5-methyl-2-nitrophenol.

A likely synthetic route, based on organophosphate chemistry, is outlined below. This should be considered a representative pathway and not the precise protocol used by Sumitomo Chemical.

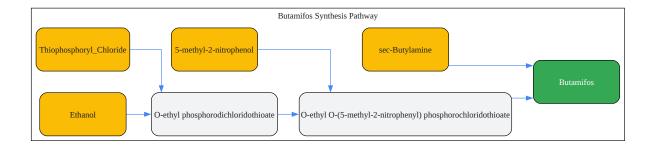
Experimental Protocol: Representative Synthesis

Step 1: Synthesis of O-ethyl phosphorodichloridothioate Ethanol is reacted with thiophosphoryl chloride (PSCl₃) in the presence of a base (e.g., pyridine) to yield O-ethyl phosphorodichloridothioate. The reaction is typically carried out in an inert solvent at a controlled temperature.



Step 2: Synthesis of O-ethyl O-(5-methyl-2-nitrophenyl) phosphorochloridothioate The product from Step 1 is then reacted with 5-methyl-2-nitrophenol in the presence of a base to replace one of the chlorine atoms.

Step 3: Synthesis of **Butamifos** Finally, the intermediate from Step 2 is reacted with secbutylamine to yield **Butamifos**. The final product is then purified through techniques such as distillation or chromatography.



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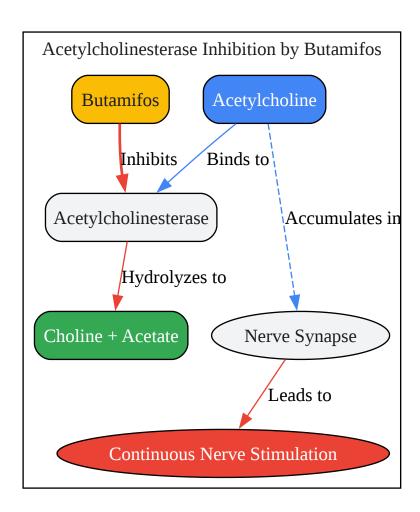
A simplified diagram illustrating the key reactants and intermediates in a plausible synthesis pathway for **Butamifos**.

Mechanism of Action

Butamifos exerts its herbicidal activity through a dual mode of action. Primarily, it acts as a microtubule assembly inhibitor. Microtubules are essential components of the plant cell's cytoskeleton, playing a crucial role in cell division, cell wall formation, and intracellular transport. By disrupting microtubule formation, **Butamifos** interferes with these vital processes, leading to abnormal cell growth and ultimately, plant death.



Additionally, **Butamifos** is an acetylcholinesterase (AChE) inhibitor. This is a characteristic feature of many organophosphate compounds. In the nervous system of insects and mammals, AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, which can result in paralysis and death. While this is the primary mode of action for organophosphate insecticides, it also contributes to the toxicological profile of **Butamifos** in non-target organisms.



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Signaling pathway of acetylcholinesterase inhibition by **Butamifos**, leading to nerve overstimulation.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)



A common method to determine the inhibitory potential of a compound on AChE is the colorimetric method developed by Ellman.

- Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound (Butamifos) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- Enzyme Reaction: In a 96-well plate, add the AChE enzyme solution, DTNB solution, and different concentrations of **Butamifos**.
- Initiation of Reaction: Start the reaction by adding the acetylthiocholine iodide solution.
- Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which
 reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color
 formation is measured spectrophotometrically at 412 nm.
- Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of
 Butamifos. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the
 enzyme activity) is then determined by plotting the percentage of inhibition against the
 inhibitor concentration.

Toxicological Profile

Butamifos is classified as moderately toxic to mammals if ingested. Its toxicity is primarily attributed to its activity as an acetylcholinesterase inhibitor.



Endpoint	Species	Value	Classification	Reference
Acute Oral LD50	Rat	630 mg/kg	Moderately Toxic	_
Acute Dermal	Rat	> 5000 mg/kg	Slightly Toxic	
Acute Inhalation LC ₅₀ (4h)	Rat	> 1.2 mg/L	Slightly Toxic	
Acute Toxicity to Fish (96h LC50)	Oncorhynchus mykiss (Rainbow trout)	2.8 mg/L	Moderately Toxic	-
Acute Toxicity to Aquatic Invertebrates (48h EC50)	Daphnia magna	0.29 mg/L	Highly Toxic	
Acute Toxicity to Algae (72h ErC50)	Raphidocelis subcapitata	0.025 mg/L	Highly Toxic	-

Environmental Fate

The environmental persistence and mobility of **Butamifos** are influenced by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient.

- Soil: **Butamifos** has a low potential for leaching into groundwater due to its strong adsorption to soil organic matter. It is degraded in soil by microbial action. The soil half-life can vary depending on soil type and environmental conditions.
- Water: In aquatic environments, Butamifos is susceptible to photodegradation. Its low water solubility limits its concentration in the water column. However, it can partition into sediment.
- Hydrolysis: The stability of Butamifos in water is pH-dependent.



Experimental Protocol: Soil Degradation Study (OECD 307)

To determine the rate of degradation in soil, a laboratory study following a guideline such as OECD 307 would be conducted.

- Soil Selection: Representative soil types are chosen.
- Test Substance Application: Radiolabeled ([14C]) **Butamifos** is applied to the soil samples.
- Incubation: The treated soil is incubated under controlled aerobic or anaerobic conditions (temperature and moisture).
- Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed
 using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid
 Scintillation Counting (LSC) to determine the concentration of the parent compound and its
 degradation products.
- Data Analysis: The degradation rate and half-life (DT₅₀) are calculated from the disappearance curve of Butamifos.

Analytical Methods for Residue Analysis

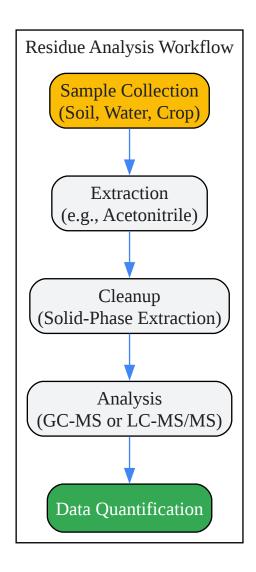
The determination of **Butamifos** residues in environmental samples (soil, water) and agricultural commodities is crucial for regulatory purposes and food safety. The primary analytical techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).

Experimental Protocol: GC-MS for Butamifos Residue in Soil

- Extraction: A soil sample is extracted with an organic solvent (e.g., acetonitrile or acetone)
 using techniques like sonication or accelerated solvent extraction.
- Cleanup: The extract is cleaned up to remove interfering matrix components. This may involve solid-phase extraction (SPE) using cartridges packed with materials like Florisil or C18.



Analysis: The cleaned-up extract is injected into a GC-MS system. The GC separates
 Butamifos from other compounds in the sample based on its volatility and interaction with
 the GC column. The MS detects and quantifies Butamifos based on its unique mass-to charge ratio.



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A typical workflow for the analysis of **Butamifos** residues in various matrices.

Efficacy in Weed Control

Butamifos is a selective herbicide, effective against a range of annual grasses and some broadleaf weeds. Its efficacy is dependent on the weed species, growth stage, application rate, and environmental conditions.



Experimental Protocol: Herbicide Efficacy Field Trial

- Trial Design: A randomized complete block design with multiple replications is typically used.
- Treatments: Treatments include different application rates of **Butamifos**, a standard reference herbicide, and an untreated control.
- Application: The herbicide is applied at a specific growth stage of the target weeds and crop.
- Evaluation: Weed control is assessed visually as a percentage of control compared to the untreated plot at various intervals after application. Crop injury is also evaluated.
- Data Analysis: The data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of treatment effects.

In conclusion, the development of **Butamifos** by Sumitomo Chemical represents a notable advancement in the field of organophosphate herbicides. Its unique dual mechanism of action, coupled with its selective herbicidal properties, has made it a valuable tool for weed management. A thorough understanding of its synthesis, mode of action, and toxicological and environmental profile, as detailed in this guide, is essential for its responsible and effective use.

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